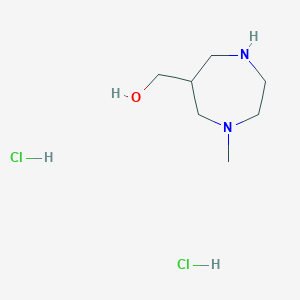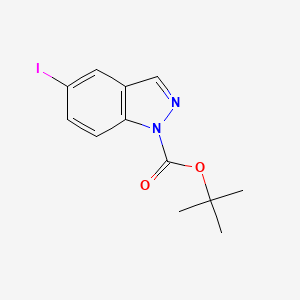
1-(1-(4-Aminophenyl)piperidin-2-yl)ethan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O.2ClH/c1-8(12)9-2-5-11(6-3-9)7-4-10;;/h8-9,12H,2-7,10H2,1H3;2*1H . This indicates that the compound has a complex structure involving a piperidine ring, an amine group, and an alcohol group.Physical And Chemical Properties Analysis
This compound is likely to be a solid at room temperature . The compound has a molecular weight of 220.31 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
1-Substituted piperidines, including derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, have been explored for their methods of synthesis, pharmacological properties, and use in various medical applications. These derivatives demonstrate significant potential in the development of therapeutic agents due to their varied pharmacological profiles. Specifically, compounds like trihexyphenidyl, biperiden, and raloxifene fall within this category, highlighting the diverse applications of these piperidine derivatives in treating conditions ranging from Parkinson's disease to osteoporosis and breast cancer (R. Vardanyan, 2018).
Chemical Synthesis Techniques
The base labile urethane (Bnpeoc) group, derived from 2,2-bis(4′-nitrophenyl)ethan-1-ol, offers a novel amine protecting group in peptide synthesis. This development underscores the chemical versatility and utility of compounds related to 1-(1-(4-Aminophenyl)piperidin-2-yl)ethan-1-ol in facilitating complex synthetic procedures, thereby expanding the toolkit available for peptide and glycopeptide synthesis (R. Ramage et al., 1991).
Antibacterial Activity
Research into piperidine-containing pyrimidine imines and thiazolidinones, derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone, has shown promising antibacterial activity. This indicates the potential of these compounds in developing new antibacterial agents, offering an avenue for addressing the growing concern of antibiotic resistance (Ram C.Merugu et al., 2010).
Anticancer Applications
The design and synthesis of novel selective estrogen receptor modulators (SERMs) have utilized derivatives of 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. These efforts aim to develop effective treatments for conditions like breast cancer, demonstrating the critical role of piperidine derivatives in advancing cancer therapeutics (Y. Yadav et al., 2011).
Chemical Structure Analysis
Studies on enaminones, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, have highlighted the importance of hydrogen-bonding patterns in determining the molecular structure and stability. These findings contribute to the understanding of molecular interactions and design principles in the synthesis of new compounds (James L. Balderson et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-(4-aminophenyl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)13-4-2-3-9-15(13)12-7-5-11(14)6-8-12/h5-8,10,13,16H,2-4,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUBOXZWQCLXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Aminophenyl)piperidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)



![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)




